molecular formula C14H18N2O3 B2664510 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421491-35-1

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2664510
CAS No.: 1421491-35-1
M. Wt: 262.309
InChI Key: PFXAIXWSEKHGHS-UHFFFAOYSA-N
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Description

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE is a synthetic azetidine-based compound designed for advanced pharmaceutical and chemical biology research. Azetidine scaffolds are increasingly valued in medicinal chemistry for their utility as saturated bioisosteres and versatile synthetic intermediates . This particular compound features a carboxamide linkage to a 3-methoxybenzyl group, a motif commonly explored for modulating biological activity and optimizing drug-like properties. Researchers can leverage this chemical in the development of targeted protein degradation (TPD) strategies, such as Proteolysis-Targeting Chimeras (PROTACs), where azetidine derivatives serve as critical linkers to connect E3 ligase binders with target protein ligands . Its structural framework also makes it a candidate for screening campaigns against metabolic disorders, as azetidine compounds have been identified as potent modulators of receptors like GPR119, a target for type 2 diabetes and obesity . The incorporation of the azetidine ring can influence the compound's conformational flexibility and metabolic stability, offering a valuable tool for probing structure-activity relationships in lead optimization programs. This product is intended for research applications only, providing a key building block for innovators in drug discovery.

Properties

IUPAC Name

1-acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-4-3-5-13(6-11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXAIXWSEKHGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound. The starting materials are often prepared through the Horner–Wadsworth–Emmons reaction, followed by further functionalization steps .

Industrial Production Methods

Industrial production of azetidine derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide with two structurally related compounds from published literature, focusing on synthesis, physicochemical properties, and biological relevance.

Thieno[3,2-d]pyrimidin-4-ones Derivatives (e.g., 1a–b)

Structural Features :

  • Core: Thieno[3,2-d]pyrimidin-4-one (a fused thiophene-pyrimidine system).
  • Substituents : 3-Methoxyphenyl group attached to the thiophene ring.
  • Functional Groups : Carboxylate (1a) or hydroxyl (1b) moieties.
(3R,4R)-4-Amino-1-[[4-[(3-Methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

Structural Features :

  • Core : Piperidine-pyrrolotriazine hybrid.
  • Substituents: 3-Methoxyphenylamino group on the pyrrolotriazine moiety.
  • Functional Groups: Amino and hydroxyl groups on the piperidine ring.

Key Structural and Functional Divergences

Ring Size and Rigidity: The azetidine core’s small size may limit conformational adaptability compared to six-membered piperidine or fused systems like thienopyrimidinones. This could affect binding kinetics in biological targets.

Synthetic Accessibility: Azetidine derivatives often require specialized methods for ring closure, whereas thienopyrimidinones and piperidine hybrids leverage well-established cyclization protocols .

Biological Activity

1-Acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 249.27 g/mol
  • Boiling Point : 431.3 °C
  • LogP : 0.49

The compound acts primarily as a small-molecule inhibitor targeting specific pathways involved in tumor cell proliferation. Its structure allows it to interact with various biological targets, including STAT3 (Signal Transducer and Activator of Transcription 3), which is known to play a critical role in cancer cell survival and proliferation.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with an effective concentration (EC50) in the low micromolar range. For example, one study reported an EC50 value of approximately 2.7 μM against MDA-MB-231 cells .

Mechanistic Insights

The compound's effectiveness is attributed to its ability to inhibit the DNA-binding activity of STAT3, a transcription factor that is often constitutively active in various cancers. The inhibition of STAT3 leads to reduced expression of genes that promote cell survival and proliferation. This was demonstrated through electrophoretic mobility shift assays (EMSA), where the compound showed sub-micromolar potency in cell-free assays but displayed variable cellular activity, suggesting that membrane permeability may limit its effectiveness in whole cells .

Case Studies

  • Breast Cancer Cell Lines : In a comparative study, various azetidine analogues were tested for their effects on breast cancer cell lines. The results indicated that while some analogues had strong inhibitory effects in vitro, their cellular activities were often lower due to poor membrane permeability .
  • Prodrug Formulation : The development of methyl esters from the carboxylic acid versions of azetidine compounds improved cellular uptake and activity. For instance, methyl ester derivatives showed enhanced cellular activities with EC50 values significantly lower than their corresponding acid forms .

Data Tables

Compound NameTargetEC50 (μM)Mechanism
This compoundSTAT32.7Inhibits DNA binding
Methyl Ester DerivativeSTAT31.8Prodrug conversion enhances activity

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysis : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during acetylation.

Q. Example Workflow :

Synthesize azetidine-3-carboxylic acid via cyclization.

React with 3-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 50°C).

Acetylate the secondary amine using acetic anhydride/pyridine.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the azetidine ring and substitution patterns on the phenyl group. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in 1H NMR .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (critical for structure-activity relationship studies) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₅H₁₉N₂O₃: calculated 287.1396).

Data Interpretation Tip : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities .

Basic: How does the compound’s structure influence its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Sites : The azetidine nitrogen and carboxamide oxygen are susceptible to electrophilic attack.
  • Nucleophilic Reactivity : The methoxyphenyl group directs electrophilic substitution (e.g., nitration at the para position).
  • Steric Effects : The bulky 3-methoxybenzyl group may hinder reactions at the azetidine’s 3-position.

Q. Experimental Design :

  • Perform competitive kinetic studies using model electrophiles (e.g., bromine or iodonium salts) to map reactivity .
  • Use Hammett plots to correlate substituent effects with reaction rates .

Advanced: How can machine learning (ML) guide the design of novel derivatives or predict synthetic pathways?

Methodological Answer:

  • Precursor Selection : Train ML models on databases (e.g., Reaxys, PubChem) to recommend precursors based on structural similarity to the target compound .
  • Reaction Outcome Prediction : Use graph neural networks (GNNs) to predict regioselectivity in azetidine functionalization.
  • Parameter Optimization : Apply Bayesian optimization to identify ideal reaction conditions (e.g., solvent, catalyst loading) .

Case Study : A response surface model (RSM) was used to optimize yield in a related carboxamide synthesis by varying temperature, solvent polarity, and stirring rate .

Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Profiling : Use LC-MS or GC-MS to identify byproducts (e.g., acetyl migration products).
    • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between competing mechanisms.
  • Statistical Tools :
    • Design of Experiments (DoE) : Apply factorial designs to isolate variables affecting yield (e.g., pH, reagent stoichiometry) .
    • Multivariate Analysis : Use PCA to cluster datasets and identify outliers.

Example : A study on azetidine derivatives found that residual moisture (>0.5%) led to hydrolysis of the acetyl group, reducing yield by 20–30% .

Advanced: What mechanistic insights are critical for understanding the compound’s behavior in catalytic cycles?

Methodological Answer:

  • Intermediate Trapping : Use low-temperature NMR (-40°C) to detect transient species (e.g., azetidinium ions).
  • Isotopic Labeling : Track 18O in the carboxamide group during hydrolysis to confirm reaction pathways.
  • Computational Modeling :
    • DFT Calculations : Map energy profiles for ring-opening reactions (e.g., activation energy for nucleophilic attack on azetidine) .
    • MD Simulations : Study solvent effects on transition-state stabilization.

Key Finding : Azetidine’s ring strain (~25 kcal/mol) significantly lowers activation energy for ring-opening compared to larger heterocycles .

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